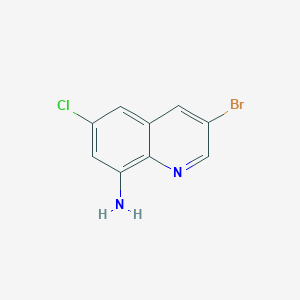

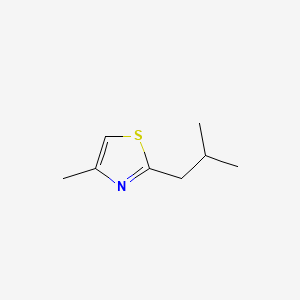

![molecular formula C11H16O B1330519 Spiro[adamantane-2,2'-oxirane] CAS No. 24759-97-5](/img/structure/B1330519.png)

Spiro[adamantane-2,2'-oxirane]

説明

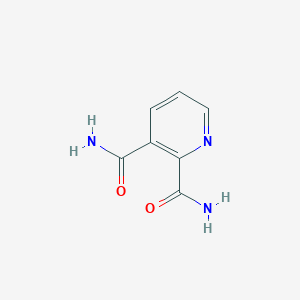

Spiro[adamantane-2,2'-oxirane] is a compound that belongs to the class of spirocyclic oxiranes, which are characterized by an oxirane (epoxide) ring connected to an adamantane structure through a spiro linkage. This unique structural feature imparts specific chemical and physical properties to the compound, making it a valuable building block in organic synthesis.

Synthesis Analysis

The synthesis of spiro[adamantane-2,2'-oxirane] derivatives has been explored using various methods. One approach involves the reaction of adamantan-2-one with different reagents such as ethyl chloroacetate, chloroacetonitrile, and ethyl 2-chloropropanoate in the presence of lithium bis(trimethylsilyl)amide . This method yields spirooxiranes as slightly colored oily liquids with moderate to good yields, ranging from 52% to 57%. The synthesis process is typically carried out at low temperatures and involves careful control of the reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of spiro[adamantane-2,2'-oxirane] is characterized by the presence of an oxirane ring fused to the adamantane framework. The adamantane moiety provides a rigid and bulky three-dimensional framework, which can influence the reactivity and stability of the oxirane ring. The spiro linkage between the two units is a key structural element that defines the compound's reactivity and potential applications in further synthetic transformations.

Chemical Reactions Analysis

Spiro[adamantane-2,2'-oxirane] and its derivatives undergo various chemical reactions that are typical for oxirane-containing compounds. For instance, the oxirane ring can be cleaved electrophilically, leading to 1,2-difunctional adamantane derivatives . Additionally, reactions with lithium carbenoids can result in the formation of phenyl ketones, while treatment with acid can lead to elimination reactions producing alkenes . These reactions expand the utility of spiro[adamantane-2,2'-oxirane] in synthetic organic chemistry, allowing for the construction of more complex adamantane-based molecules.

Physical and Chemical Properties Analysis

The physical properties of spiro[adamantane-2,2'-oxirane] derivatives, such as boiling points and solubility, are influenced by the adamantane core and the substituents attached to the oxirane ring . The chemical properties, including reactivity and stability, are dictated by the strain within the oxirane ring and the electronic effects of the substituents. The infrared (IR) and nuclear magnetic resonance (NMR) spectra provide valuable information about the functional groups and the molecular environment within these compounds .

作用機序

Target of Action

Spiro[adamantane-2,2’-oxirane] is a complex organic compound with a unique structure It’s known that oxiranes, a class of compounds to which spiro[adamantane-2,2’-oxirane] belongs, are highly reactive and can interact with a variety of biological targets .

Mode of Action

It’s known that oxiranes can react with nitrogen, oxygen, and sulfur nucleophiles . This suggests that Spiro[adamantane-2,2’-oxirane] may interact with its targets through nucleophilic substitution reactions, leading to changes in the targets’ structure and function .

Biochemical Pathways

Given the reactivity of oxiranes, it’s plausible that this compound could influence a variety of biochemical pathways depending on the specific targets it interacts with .

Pharmacokinetics

Some properties of the compound can be inferred from its structure and the known properties of similar compounds . For instance, its water solubility at 25°C is estimated to be 198.7 mg/L , which could impact its absorption and distribution in the body. Its LogP value of 2.11 suggests it has moderate lipophilicity, which could influence its distribution across biological membranes .

Result of Action

Given the reactivity of oxiranes, it’s plausible that this compound could induce structural and functional changes in its targets, potentially leading to various downstream effects .

Action Environment

The action of Spiro[adamantane-2,2’-oxirane] could be influenced by various environmental factors. For instance, its stability and reactivity could be affected by factors such as temperature and pH. Moreover, its solubility suggests that it could be more readily absorbed and distributed in aqueous environments .

Safety and Hazards

将来の方向性

Functionally substituted oxiranes, including epihalohydrin analogs, containing a bulky adamantane moiety, remain virtually unstudied . Introduction of a conformationally rigid adamantane fragment together with various functional groups into the three-membered heterocycle could significantly extend the synthetic potential of functionally substituted oxiranes .

特性

IUPAC Name |

spiro[adamantane-2,2'-oxirane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-7-2-9-4-8(1)5-10(3-7)11(9)6-12-11/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBWHNKBVYUWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C34CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307621 | |

| Record name | Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24759-97-5 | |

| Record name | 24759-97-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spiro[adamantane-2,2'-oxirane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing Spiro[adamantane-2,2'-oxirane] using Lithium Bis(trimethylsilyl)amide?

A1: While the provided abstracts [, ] do not delve into the specific advantages of using Lithium Bis(trimethylsilyl)amide for this synthesis, it is likely chosen for its properties as a strong, non-nucleophilic base. This suggests the reaction mechanism might involve deprotonation of a precursor molecule, followed by an intramolecular cyclization to form the Spiro[adamantane-2,2'-oxirane] structure. Further research is needed to confirm this hypothesis and explore the specific advantages of this reagent compared to alternative synthetic routes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

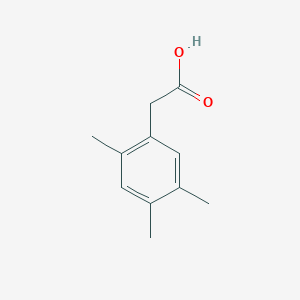

![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)

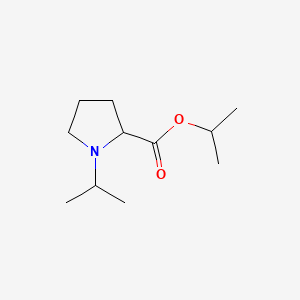

![7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1330437.png)

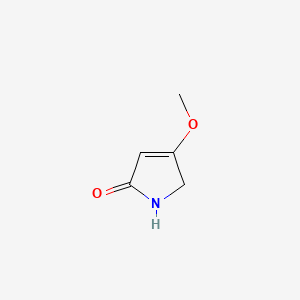

![{2-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1330441.png)

![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)